6-bromo-2,4-dimethyl-1,3-benzoxazole
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Overview
Description
6-bromo-2,4-dimethyl-1,3-benzoxazole is a heterocyclic organic compound that belongs to the benzoxazole family Benzoxazoles are bicyclic compounds consisting of a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2,4-dimethyl-1,3-benzoxazole typically involves the cyclization of 2-aminophenol with appropriate brominated and methylated precursors. One common method includes the reaction of 2-aminophenol with 2,4-dimethylbenzoyl chloride in the presence of a base, followed by bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2,4-dimethyl-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization and Coupling Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures and in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-bromo-2,4-dimethyl-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: The compound is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-bromo-2,4-dimethyl-1,3-benzoxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of bromine and methyl groups can influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2,4-dimethyl-1,3-benzoxazole: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-chloro-2,4-dimethyl-1,3-benzoxazole: Similar structure but with chlorine instead of bromine, leading to different chemical properties.
2,4-dimethyl-1,3-benzothiazole: Contains a sulfur atom instead of oxygen, resulting in different electronic and steric effects.
Uniqueness
6-bromo-2,4-dimethyl-1,3-benzoxazole is unique due to the presence of both bromine and methyl groups, which can enhance its reactivity and potential applications in various fields. The bromine atom provides a site for further functionalization, while the methyl groups can influence its solubility and stability.
Properties
CAS No. |
1353777-30-6 |
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Molecular Formula |
C9H8BrNO |
Molecular Weight |
226.1 |
Purity |
95 |
Origin of Product |
United States |
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